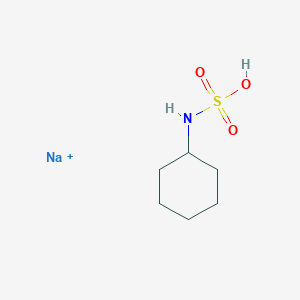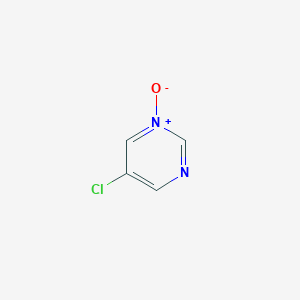
5-Chloropyrimidine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloropyrimidine 1-oxide is a chemical compound with the molecular formula C4H3ClN2O. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 5-Chloropyrimidine 1-oxide is not fully understood. However, it is believed that the compound exerts its antitumor, antiviral, and antibacterial effects by inhibiting the activity of enzymes involved in DNA replication and protein synthesis.
Biochemische Und Physiologische Effekte
5-Chloropyrimidine 1-oxide has been found to have both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus. Additionally, 5-Chloropyrimidine 1-oxide has been found to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Chloropyrimidine 1-oxide in lab experiments is its ease of synthesis. The compound can be synthesized using a variety of methods, making it readily available for research purposes. Additionally, 5-Chloropyrimidine 1-oxide has been extensively studied, and its mechanism of action and physiological effects are well understood.
However, there are also limitations to using 5-Chloropyrimidine 1-oxide in lab experiments. The compound is toxic and must be handled with care. Additionally, its use in vivo has not been extensively studied, and more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 5-Chloropyrimidine 1-oxide. One area of interest is its potential use as a photosensitizer for photodynamic therapy. Additionally, more research is needed to determine the compound's safety and efficacy in humans. Finally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the treatment of cancer, viral infections, and other diseases.
Conclusion:
5-Chloropyrimidine 1-oxide is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. While there are limitations to using 5-Chloropyrimidine 1-oxide in lab experiments, its potential applications in the treatment of cancer, viral infections, and other diseases make it an important area of research for the future.
Synthesemethoden
The synthesis of 5-Chloropyrimidine 1-oxide can be achieved through various methods, including the oxidation of 5-chloropyrimidine with hydrogen peroxide, the reaction of 5-chloropyrimidine with potassium permanganate, and the reaction of 5-chloropyrimidine with sodium hypochlorite. The most commonly used method is the oxidation of 5-chloropyrimidine with hydrogen peroxide in the presence of a catalyst such as sodium tungstate or molybdenum trioxide.
Wissenschaftliche Forschungsanwendungen
5-Chloropyrimidine 1-oxide has been extensively studied for its scientific research applications. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has also been studied for its antitumor, antiviral, and antibacterial properties. It has been found to inhibit the growth of cancer cells and viruses such as HIV and herpes simplex virus. Additionally, 5-Chloropyrimidine 1-oxide has been studied for its potential use as a photosensitizer for photodynamic therapy.
Eigenschaften
CAS-Nummer |
114969-48-1 |
|---|---|
Produktname |
5-Chloropyrimidine 1-oxide |
Molekularformel |
C4H3ClN2O |
Molekulargewicht |
130.53 g/mol |
IUPAC-Name |
5-chloro-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C4H3ClN2O/c5-4-1-6-3-7(8)2-4/h1-3H |
InChI-Schlüssel |
INXWHMGZXUDBEU-UHFFFAOYSA-N |
SMILES |
C1=C(C=[N+](C=N1)[O-])Cl |
Kanonische SMILES |
C1=C(C=[N+](C=N1)[O-])Cl |
Synonyme |
Pyrimidine, 5-chloro-, 1-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







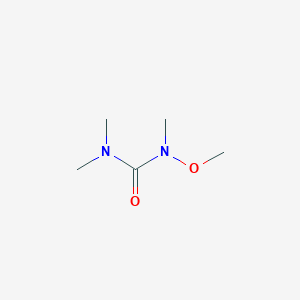
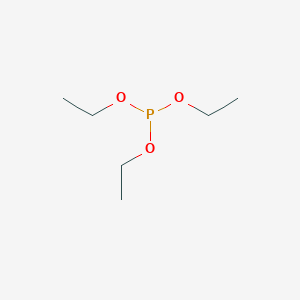
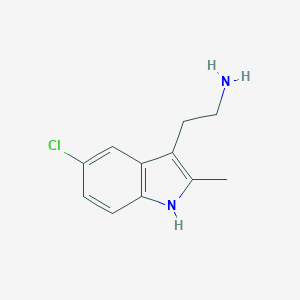
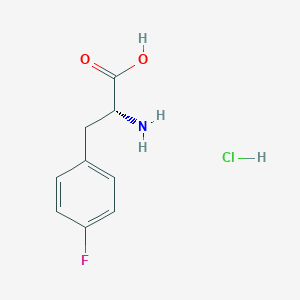
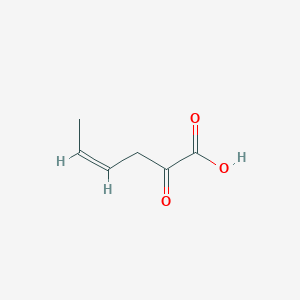
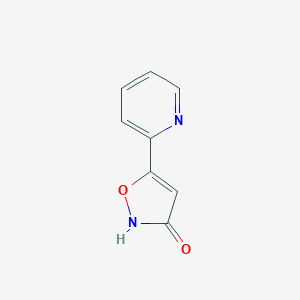
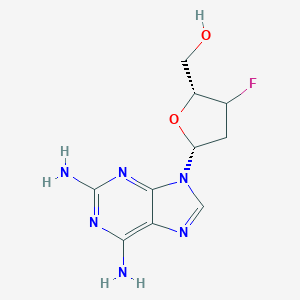
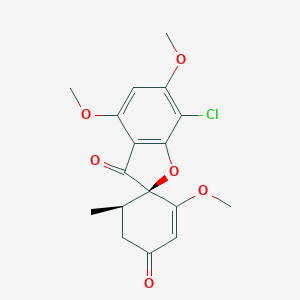
![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)
